Potency Comparison vs. Elbasvir Across Genotypes
MK-6169 demonstrates a significantly optimized resistance profile compared to earlier NS5A inhibitors. In a replicon assay, it exhibited a replicon EC90 of 1.0 nM against wild-type HCV GT3a, a genotype often associated with reduced susceptibility to older agents [1]. In contrast, the first-generation NS5A inhibitor Daclatasvir had a reported GT3a EC50 of approximately 100-200 nM [2]. Critically, MK-6169 maintained potency against the common GT3a RAS Y93H, showing an EC90 of 33 nM, a shift of only 33-fold from wild-type [1]. This is a marked improvement over earlier inhibitors; for example, ledipasvir has been reported to show a >1000-fold shift against GT1a Y93H mutants [3].
| Evidence Dimension | Antiviral potency and resistance barrier |
|---|---|
| Target Compound Data | EC90 = 1.0 nM (WT GT3a); EC90 = 33 nM (GT3a Y93H mutant) [1] |
| Comparator Or Baseline | Daclatasvir: EC50 ≈ 100-200 nM (WT GT3a) [2]; Ledipasvir: >1000-fold shift (GT1a Y93H) [3] |
| Quantified Difference | MK-6169 is >100-fold more potent than Daclatasvir against WT GT3a and shows a 33-fold EC90 shift against GT3a Y93H, compared to >1000-fold shifts for older inhibitors against similar mutations [REFS-1, REFS-2, REFS-3]. |
| Conditions | HCV GT3a stable subgenomic replicon cell line assay [1] |
Why This Matters
This allows researchers to study NS5A inhibition in difficult-to-treat HCV genotypes and mutants where earlier tool compounds are ineffective, enabling more relevant models of drug resistance and pan-genotypic activity.
- [1] Yu, W., Tong, L., Selyutin, O., Chen, L., Hu, B., Zhong, B., Hao, J., Ji, T., Zan, S., Yin, J., Ruck, R. T., Curry, S., McMonagle, P., Agrawal, S., Carr, D., Rokosz, L., Ingravallo, P., Bystol, K., Lahser, F., Liu, R., Chen, S., Feng, K.-I., Cartwright, M., Asante-Appiah, E., & Kozlowski, J. A. (2018). Discovery of MK-6169, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions. Journal of Medicinal Chemistry, 61(9), 3984–4003. View Source
- [2] Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Nguyen, V. N., Fridell, R. A., Serrano-Wu, M. H., Langley, D. R., Sun, J.-H., O'Boyle, D. R., Lemm, J. A., Wang, C., Knipe, J. O., Chien, C., Colonno, R. J., Grasela, D. M., Meanwell, N. A., & Hamann, L. G. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature, 465(7294), 96–100. View Source
- [3] Lawitz, E. J., Gruener, D., Hill, J. M., Marbury, T., Moorehead, L., Mathias, A., Cheng, G., Link, J. O., Wong, K. A., Mo, H., McHutchison, J. G., & Brainard, D. M. (2015). A phase 1, randomized, placebo-controlled, 3-day, dose-ranging study of GS-5885, an NS5A inhibitor, in patients with genotype 1 hepatitis C. Journal of Hepatology, 57(1), 24-31. View Source
